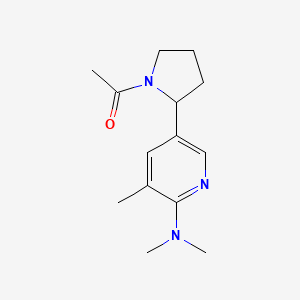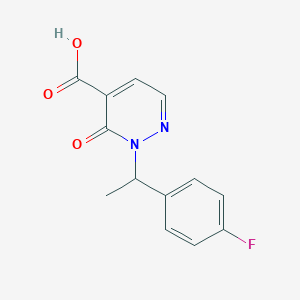
2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a fluorophenyl group, and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 4-fluoroacetophenone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(4-Chlorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(1-(4-Methylphenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(1-(4-Bromophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .
Eigenschaften
Molekularformel |
C13H11FN2O3 |
|---|---|
Molekulargewicht |
262.24 g/mol |
IUPAC-Name |
2-[1-(4-fluorophenyl)ethyl]-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O3/c1-8(9-2-4-10(14)5-3-9)16-12(17)11(13(18)19)6-7-15-16/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
LQIRSCBQVFYLEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)N2C(=O)C(=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)






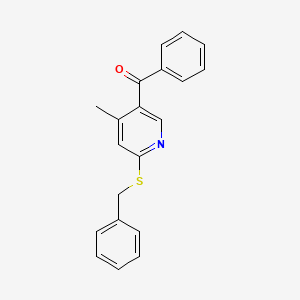
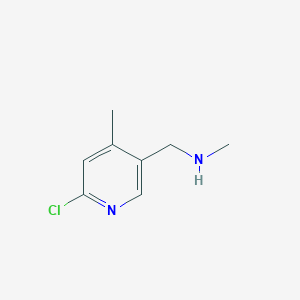
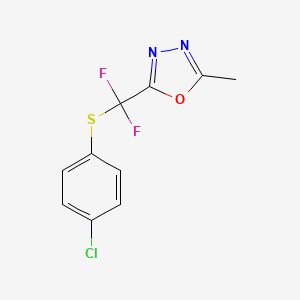
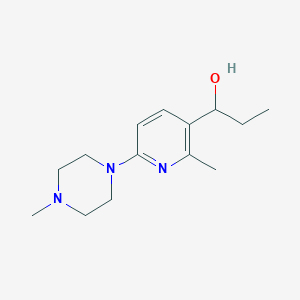
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)
